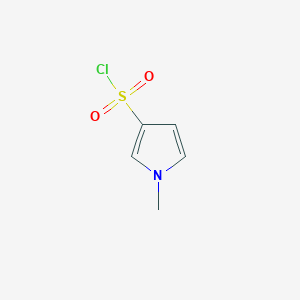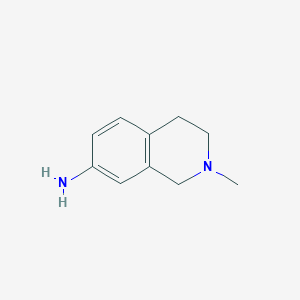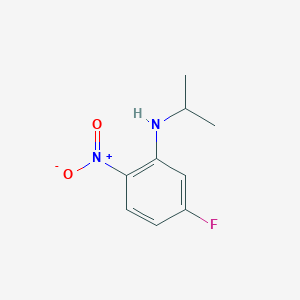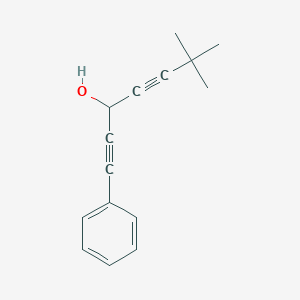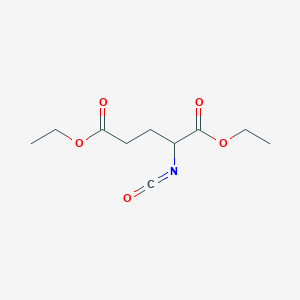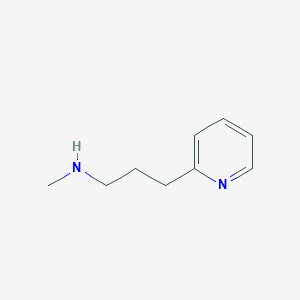
N-Methyl-3-(pyridin-2-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-3-(pyridin-2-yl)propan-1-amine is an organic compound that belongs to the class of amines It features a pyridine ring attached to a propan-1-amine chain, with a methyl group on the nitrogen atom
Wirkmechanismus
Mode of Action
It is likely that the compound interacts with its targets through a variety of mechanisms, potentially including binding to receptors or enzymes, altering cellular processes, or disrupting biochemical pathways .
Biochemical Pathways
Given the compound’s structure and potential targets, it may be involved in a variety of pathways related to cellular signaling, metabolism, or other cellular processes .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall effectiveness .
Result of Action
Given its potential targets and modes of action, it may have a variety of effects at the molecular and cellular levels .
Action Environment
The action of N-Methyl-3-(pyridin-2-yl)propan-1-amine can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, efficacy, and overall action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyl-3-(pyridin-2-yl)propan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with 3-aminopropylamine in the presence of a base such as sodium hydride. The reaction typically occurs in a solvent like toluene under reflux conditions . Another method involves the reductive amination of 3-(pyridin-2-yl)propanal with methylamine using a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms are sometimes employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-3-(pyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield this compound derivatives with different functional groups.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products Formed
Oxidation: N-methyl-3-(pyridin-2-yl)propan-1-one.
Reduction: Various this compound derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-3-(pyridin-2-yl)propan-1-amine has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
N-Methyl-3-(pyridin-2-yl)propan-1-amine can be compared with other similar compounds, such as:
N-Methyl-3-(pyridin-3-yl)propan-1-amine: Similar structure but with the pyridine ring attached at the 3-position.
N-Methyl-3-(pyridin-4-yl)propan-1-amine: Pyridine ring attached at the 4-position.
N-Methyl-3-(pyridin-2-yl)butan-1-amine: Similar structure but with an additional carbon in the propan-1-amine chain.
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the position of the pyridine ring or the length of the carbon chain .
Eigenschaften
IUPAC Name |
N-methyl-3-pyridin-2-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-10-7-4-6-9-5-2-3-8-11-9/h2-3,5,8,10H,4,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIJZMRJLJLWGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
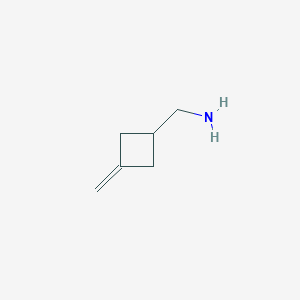
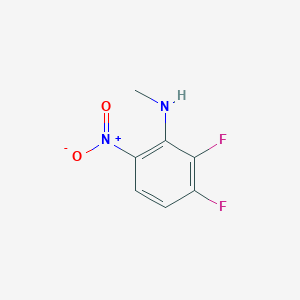
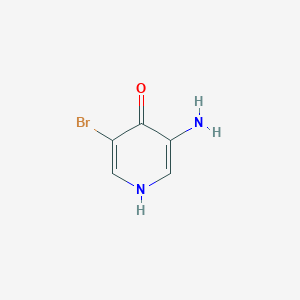
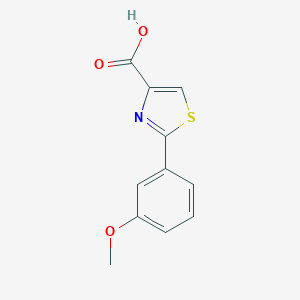
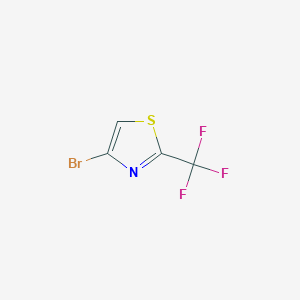
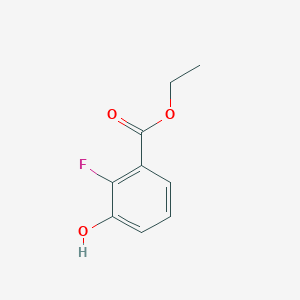
![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B168442.png)
